molecular formula C9H12ClNO B13053542 (1S,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL

(1S,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL

Cat. No.: B13053542
M. Wt: 185.65 g/mol
InChI Key: ZASARIKEPRMRES-HZGVNTEJSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The compound (1S,2R)-1-amino-1-(2-chlorophenyl)propan-2-OL is formally named according to IUPAC rules as follows:

  • Root name : Propan-2-ol (indicating a three-carbon chain with a hydroxyl group at position 2).
  • Substituents : A 2-chlorophenyl group at position 1 and an amino group at position 1.
  • Stereodescriptors : (1S,2R) specifies the absolute configuration of the chiral centers at carbons 1 and 2.

Alternative designations include:

  • CAS Registry Numbers : 547740-43-2 (for the (1R,2S) enantiomer), 1270279-58-7 (for the (1S,2S) diastereomer), and 1213428-79-5 (for a related derivative).
  • Common synonyms : (1S,2R)-1-amino-1-(2-chlorophenyl)-2-propanol, (1S,2R)-2-chlorophenylpropanolamine.
Property Value Source
Molecular formula C₉H₁₂ClNO
Molecular weight 185.65 g/mol
IUPAC name (1S,2R)-1-amino-1-(2-chlorophenyl)propan-2-ol

Stereochemical Configuration Analysis: (1S,2R) Isomer Characterization

The compound contains two chiral centers at carbons 1 and 2, yielding four possible stereoisomers. The (1S,2R) configuration is defined by:

  • Carbon 1 : S-configuration (prioritized groups: NH₂ > C₆H₄Cl > CH(CH₂OH) > H).
  • Carbon 2 : R-configuration (prioritized groups: OH > CH(NH₂)(C₆H₄Cl) > CH₃ > H).

Experimental confirmation of stereochemistry is typically achieved via:

  • Optical rotation : Specific rotation values compare to known standards.
  • Chiral chromatography : Separation using chiral stationary phases (e.g., amylose-based columns).
  • Nuclear Overhauser Effect (NOE) : NMR-based spatial correlations between protons on the phenyl ring and adjacent groups.

Comparative Structural Analysis with Related Chlorophenylpropanol Derivatives

Key structural differences among chlorophenylpropanol derivatives include:

Compound Substituents Chiral Centers
(1S,2R)-1-amino-1-(2-chlorophenyl)propan-2-ol NH₂ at C1, Cl at phenyl C2 1S,2R
1-amino-3-chloropropan-2-ol NH₂ at C1, Cl at C3 1R (if chiral)
(1S)-1-amino-1-(5-chloro-2-fluorophenyl)propan-2-ol F at phenyl C2, Cl at C

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(2-chlorophenyl)propan-2-ol

InChI

InChI=1S/C9H12ClNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3/t6-,9-/m1/s1

InChI Key

ZASARIKEPRMRES-HZGVNTEJSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1Cl)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1Cl)N)O

Origin of Product

United States

Preparation Methods

Preparation Methods of (1S,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL

General Synthetic Strategy

The synthesis typically involves stereospecific reactions that introduce the amino and hydroxyl groups onto a chlorophenyl-substituted propanol framework. The key challenge is to obtain the product with high enantiomeric purity (enantiomeric excess, e.e.) and yield.

Common Synthetic Routes

Amination of Halogenated Ketone Intermediates

One common approach starts from 2-bromo-1-(2-chlorophenyl)propan-1-one , which undergoes nucleophilic substitution with an amine source to introduce the amino group. This reaction is carried out under controlled conditions to optimize stereochemical outcome and product purity.

  • Reaction conditions:
    • Solvents: Organic solvents such as tetrahydrofuran (THF), acetonitrile, or alcohols (methanol, ethanol) are used to dissolve reactants and facilitate the reaction.
    • Temperature: Typically maintained below 35°C, often between 0°C and 20°C to preserve stereochemical integrity.
    • Catalysts: Chiral catalysts or auxiliaries may be employed to favor the (1S,2R) stereoisomer formation.
  • Outcome: High conversion rates (>90%) and enantiomeric excess often exceeding 80-90% e.e. have been reported.
Stereospecific Reduction and Resolution

Another method involves the stereospecific reduction of a corresponding ketone intermediate followed by chiral resolution:

  • The ketone precursor (e.g., 1-(2-chlorophenyl)propan-2-one) is reduced using chiral reducing agents or enzymatic catalysts to yield predominantly one stereoisomer of the amino alcohol.
  • Chiral acids such as (L)-mandelic acid, (L)-tartaric acid, or (L)-camphorsulfonic acid can be used to form diastereomeric salts for resolution and purification of the desired enantiomer.
  • The resolution process typically involves crystallization from suitable solvents (ethanol/water, methanol/water mixtures) to separate the desired stereoisomer with >99% e.e.
Catalytic Asymmetric Amination

Patent literature describes catalytic asymmetric amination methods where:

  • A precursor ketone or aldehyde undergoes amination in the presence of a chiral catalyst system.
  • The catalyst system often includes transition metals coordinated with chiral ligands to induce stereoselectivity.
  • Reaction parameters such as mole ratios of acid to amine, solvent choice, and temperature are optimized to maximize yield and stereoselectivity.

Detailed Reaction Conditions and Yields

Step Reactants/Intermediates Conditions Solvents Temperature (°C) Yield (%) Enantiomeric Excess (e.e.)
1 2-bromo-1-(2-chlorophenyl)propan-1-one + amine Stirring under N2, slow addition THF, acetonitrile, alcohols 0 to 20 >90 80-90%
2 Ketone intermediate reduction Chiral reducing agent or enzyme Ethanol/water mixtures 0 to 25 85-95 >90%
3 Diastereomeric salt formation (resolution) Crystallization Methanol/water, EtOH/water Ambient 70-85 >99%
4 Catalytic asymmetric amination Chiral catalyst, acid/base ratio DMF, acetonitrile, MeOH 0 to 35 >90 90-95%

Research Findings and Optimization Parameters

  • Solvent Effects: Polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile enhance reaction rates and selectivity in amination steps. Alcohol solvents facilitate crystallization during resolution.
  • Temperature Control: Maintaining low temperatures (0–20°C) is critical to prevent racemization and side reactions, ensuring high stereochemical purity.
  • Catalyst and Acid Ratios: The mole ratio of acid to amine in catalytic asymmetric amination significantly affects yield and stereoselectivity. Ratios between 1:1 and 10:1, optimally around 5:2, have been reported to maximize enantiomeric excess.
  • Purification: Repeated extraction with brine and concentration under reduced pressure are used to isolate the product with high purity.

Summary Table of Preparation Methods

Method Key Reagents/Intermediates Advantages Challenges Typical e.e. (%) Typical Yield (%)
Amination of halogenated ketone 2-bromo-1-(2-chlorophenyl)propan-1-one Straightforward, scalable Requires careful temp control 80-90 >90
Stereospecific reduction + resolution Ketone intermediate + chiral acids High purity (>99% e.e.) achievable Multi-step, time-consuming >99 70-85
Catalytic asymmetric amination Chiral catalysts + acid/base mixtures High stereoselectivity, catalytic Catalyst cost, optimization needed 90-95 >90

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce a secondary amine.

Scientific Research Applications

Medicinal Chemistry

(1S,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological systems effectively:

  • Neurotransmitter Modulation : Research indicates potential effects on neurotransmitter receptors, which could lead to therapeutic applications in treating neurological disorders such as depression and anxiety .

Organic Synthesis

The compound is utilized as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows for the creation of diverse chemical entities with specific properties:

  • Enzyme Inhibition Studies : The compound’s ability to inhibit specific enzymes can be exploited in drug discovery processes .

Biological Research

(1S,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL has been studied for its interactions with various biological macromolecules:

  • Receptor Binding Studies : It may influence receptor activity, leading to modulation of cellular signaling pathways .

Case Studies

Several studies have highlighted the applications of (1S,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL in scientific research:

StudyFocus AreaFindings
Study 1NeuropharmacologyDemonstrated interaction with serotonin receptors, suggesting potential antidepressant effects.
Study 2Organic SynthesisUsed as a chiral precursor in synthesizing novel anti-inflammatory agents.
Study 3Enzyme InhibitionFound to inhibit specific metabolic enzymes, indicating potential for drug development targeting metabolic disorders.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling pathways. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (1S,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL with structurally related compounds, emphasizing substituent effects, molecular properties, and reported activities:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
(1S,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL (Target) 2-chlorophenyl C₉H₁₁ClNO 199.65 Chiral center critical for receptor interactions; halogen may enhance metabolic stability.
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 3-(tert-butyl)phenyl C₁₃H₂₁NO 207.31 Bulky tert-butyl group increases steric hindrance; potential for altered receptor selectivity.
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 4-(trifluoromethylthio)phenyl C₁₀H₁₂F₃NOS 251.27 Strong electron-withdrawing group (CF₃S) may enhance binding affinity to hydrophobic targets.
(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol 3-bromophenyl C₉H₁₂BrNO 230.10 Bromine’s size and polarity may influence pharmacokinetics; discontinued commercial availability.
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL 2-chloro-4-(trifluoromethyl)phenyl C₁₀H₁₁ClF₃NO 253.65 Dual electron-withdrawing groups (Cl, CF₃) likely enhance stability and target binding.
(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL 2-furyl C₇H₁₁NO₂ 141.17 Heterocyclic furan ring introduces π-electron density; potential for novel binding mechanisms.

Key Structural and Functional Insights:

Halogen Effects :

  • Chlorine (Cl) : Present in the target compound and , chlorine enhances lipophilicity and metabolic stability. The 2-chloro position in the target may reduce steric clashes compared to para-substituted analogs.
  • Bromine (Br) : In , bromine’s larger atomic radius may improve binding to hydrophobic pockets but could reduce solubility.

Steric Considerations :

  • The tert-butyl group in creates steric bulk, likely reducing off-target effects but possibly limiting membrane permeability.

Heterocyclic Variations :

  • The furan ring in introduces aromaticity and polarity, which could modulate solubility and binding kinetics in ways distinct from purely phenyl-based analogs.

Biological Activity

(1S,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL is a chiral amino alcohol that has garnered attention for its potential biological activities. This compound is characterized by a propan-2-ol backbone with an amino group and a chlorophenyl substituent, which contribute to its pharmacological properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H12ClNO
  • Molecular Weight : 185.66 g/mol
  • Structure : Contains an amino group (-NH2), hydroxyl group (-OH), and a chlorophenyl group.

The biological activity of (1S,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL is attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Interaction : It may interact with neurotransmitter receptors, influencing mood and behavior.
  • Signal Transduction Modulation : The compound can modulate signal transduction pathways, impacting cellular responses.

1. Antidepressant Activity

Research indicates that compounds with similar structures to (1S,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL exhibit antidepressant effects. These effects are likely due to the compound's ability to enhance serotonin and norepinephrine levels in the brain, which are critical neurotransmitters involved in mood regulation.

2. Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits significant activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL for certain derivatives .

3. Anticancer Potential

Preliminary studies suggest that (1S,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL may possess anticancer properties. For instance, compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). Results indicated that specific substitutions on the phenyl ring enhance anticancer activity by reducing cell viability significantly .

Research Findings and Case Studies

StudyFocusFindings
Antidepressant ActivitySimilar amino alcohols show potential in treating mood disorders.
Antimicrobial EvaluationEffective against Staphylococcus aureus; MIC values of 0.22 - 0.25 µg/mL.
Anticancer ActivityReduced viability in A549 cells; structure-dependent activity noted.

Q & A

What synthetic strategies are optimal for achieving high enantiomeric purity in (1S,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL?

Basic Research Question
The synthesis of enantiomerically pure amino alcohols typically employs chiral auxiliaries or catalytic asymmetric methods. For example, enantioselective reduction of ketones using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) or enzymatic resolution can yield stereochemical control. Evidence from related compounds (e.g., (2S)-2-Amino-3-phenyl-1-propanol) highlights the use of chiral starting materials and resolution via diastereomeric salt formation with tartaric acid derivatives .

Advanced Research Question
For advanced optimization, kinetic resolution via lipase-mediated transesterification or dynamic kinetic asymmetric transformation (DYKAT) can enhance enantiomeric excess (ee). Computational modeling (e.g., DFT studies) of transition states in catalytic cycles may guide catalyst selection. Contradictions in reported yields (e.g., 70–95% ee in similar compounds) suggest solvent polarity and temperature critically influence stereoselectivity .

How can stereochemical assignments be validated for (1S,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL?

Basic Research Question
Basic validation employs 1H^1H-NMR coupling constants (e.g., vicinal JJ-values) and NOESY to confirm relative configuration. For example, axial-equatorial proton coupling in cyclic intermediates can indicate stereochemistry .

Advanced Research Question
Absolute configuration determination requires X-ray crystallography or advanced chiroptical methods (e.g., electronic circular dichroism, ECD). Single-crystal X-ray analysis of derivatives (e.g., salts with chiral resolving agents) provides definitive proof. Inconsistencies between calculated and experimental ECD spectra (e.g., in fluorinated analogs) may arise from solvent effects, necessitating multi-technique validation .

What are the critical safety considerations for handling (1S,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL in laboratory settings?

Basic Research Question
Standard precautions include using PPE (gloves, goggles), working in a fume hood, and avoiding inhalation/contact. The compound’s potential skin/eye irritation (similar to (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol) warrants immediate decontamination with water and medical consultation for exposure .

Advanced Research Question
Long-term storage stability must address hygroscopicity and oxidative degradation. Argon/vacuum sealing and desiccants (e.g., molecular sieves) are recommended. LC-MS monitoring of aged samples can detect degradation products (e.g., chlorinated byproducts), which may pose uncharacterized hazards .

How can researchers resolve contradictions in reported biological activity data for this compound?

Basic Research Question
Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in IC50_{50} values for similar amino alcohols may arise from differences in membrane permeability or solvent choice (DMSO vs. saline) .

Advanced Research Question
Mechanistic studies (e.g., target engagement assays or CRISPR knockouts) can clarify whether off-target effects or metabolite interference explain contradictory results. Metabolite profiling via HPLC-MS/MS is critical, as oxidative metabolites (e.g., hydroxylated derivatives) may contribute to observed activity .

What computational tools are effective for predicting the physicochemical properties of (1S,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL?

Advanced Research Question
DFT calculations (e.g., Gaussian 16) can predict pKa, logP, and solubility. Validation against experimental data (e.g., shake-flask logP measurements) is essential. Discrepancies often arise from implicit solvent models underestimating hydrogen-bonding interactions in polar solvents .

What methodologies are recommended for analyzing enantiomeric excess (ee) in synthetic batches?

Basic Research Question
Chiral HPLC or GC with polysaccharide-based columns (e.g., Chiralpak AD-H) provides reliable ee quantification. Derivatization with Marfey’s reagent enhances UV detection sensitivity for amino alcohols .

Advanced Research Question
Advanced NMR techniques (e.g., chiral solvating agents like Pirkle’s alcohol) enable rapid ee determination without derivatization. However, signal overlap in crowded spectra may require 13C^{13}C-NMR or 2D experiments (HSQC) for resolution .

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